molecular formula C7H9NO3S B13777134 6-Ethylpyridine-3-sulfonic acid CAS No. 801144-32-1

6-Ethylpyridine-3-sulfonic acid

Cat. No.: B13777134
CAS No.: 801144-32-1
M. Wt: 187.22 g/mol
InChI Key: YEMUOVGPLRZEGM-UHFFFAOYSA-N
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Description

6-Ethylpyridine-3-sulfonic acid: is an organic compound with the molecular formula C7H9NO3S. It is a derivative of pyridine, where the 3-position is substituted with a sulfonic acid group and the 6-position with an ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • The industrial production of this compound often employs the diazotation and substitution method due to its efficiency and scalability. The process involves the use of large-scale reactors and controlled conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Ethylpyridine-3-sulfonic acid can undergo oxidation reactions, often using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of catalysts or under thermal conditions.

Major Products:

  • The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonyl hydrides.

Scientific Research Applications

Chemistry:

  • 6-Ethylpyridine-3-sulfonic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.

Medicine:

  • It has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry:

  • The compound is used in the production of dyes, pigments, and other industrial chemicals. It also serves as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-Ethylpyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethyl group may contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    Pyridine-3-sulfonic acid: Lacks the ethyl group at the 6-position, making it less hydrophobic.

    6-Methylpyridine-3-sulfonic acid: Has a methyl group instead of an ethyl group, resulting in different steric and electronic properties.

Uniqueness:

  • The presence of the ethyl group at the 6-position in 6-Ethylpyridine-3-sulfonic acid provides unique steric and electronic characteristics, making it more hydrophobic and potentially more selective in its interactions with molecular targets compared to its analogs.

Properties

CAS No.

801144-32-1

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

6-ethylpyridine-3-sulfonic acid

InChI

InChI=1S/C7H9NO3S/c1-2-6-3-4-7(5-8-6)12(9,10)11/h3-5H,2H2,1H3,(H,9,10,11)

InChI Key

YEMUOVGPLRZEGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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